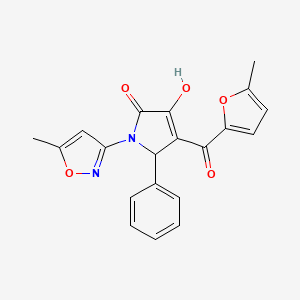

3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one

Description

The compound 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a functionalized pyrrol-2-one derivative characterized by:

- A 3-hydroxy group on the pyrrolone core.

- A 5-methylfuran-2-carbonyl substituent at position 4, introducing electron-withdrawing and aromatic interactions.

- A phenyl group at position 5, enhancing lipophilicity and π-stacking capabilities.

Properties

IUPAC Name |

4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c1-11-8-9-14(26-11)18(23)16-17(13-6-4-3-5-7-13)22(20(25)19(16)24)15-10-12(2)27-21-15/h3-10,17,24H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMIQYAJIUANBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=NOC(=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one , referred to as Compound I for brevity, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of Compound I, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Compound I features a unique structural framework that includes:

- A hydroxyl group at position 3

- A furan-2-carbonyl moiety

- An isoxazole ring

- A phenyl group

This intricate structure suggests potential interactions with various biological targets, particularly in the context of disease modulation.

-

Modulation of STING Pathway :

- Compound I has been identified as a modulator of the Stimulator of Interferon Genes (STING) pathway. This pathway plays a crucial role in the immune response against pathogens and tumors. Activation of STING can lead to the production of type I interferons, enhancing the immune response against cancer and viral infections .

- Anticancer Potential :

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on a series of pyrrole derivatives, including Compound I, demonstrated that these compounds significantly inhibited the proliferation of various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Additional Research Insights

Further investigations into the pharmacokinetics and toxicity profiles of Compound I are necessary to establish its safety and efficacy in clinical settings. Current data suggest that while promising, more extensive studies involving animal models and clinical trials are required.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares structural motifs with several pyrrol-2-one derivatives reported in the literature. Key analogues include:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Bioactivity

- Antiestrogenic Activity : Compounds with electron-withdrawing groups (e.g., 4-nitrophenyl in 34 ) exhibit stronger antiestrogenic effects (IC₅₀ = 1.2 μM) compared to methoxy-substituted derivatives (e.g., 30 , IC₅₀ > 10 μM) . The target compound’s 5-methylfuran-2-carbonyl group may modulate similar activity but requires empirical validation.

- Solubility and Bioavailability : The pyridinyl substituent in CID 665755 enhances aqueous solubility compared to phenyl-substituted analogues, suggesting the target compound’s phenyl group may favor lipophilic environments .

Thermal and Chemical Stability

- Methoxy and Halogen Substituents : Derivatives like 15m (4-chlorophenyl) exhibit high thermal stability (m.p. > 200°C), whereas hydroxy and acylated variants (e.g., target compound) may display lower melting points due to increased molecular flexibility .

Q & A

Q. Example Design :

| Parameter | Condition |

|---|---|

| Cell Line | HEK293 (for cytotoxicity) |

| Concentrations Tested | 1 nM – 100 µM |

| Duration | 48 hours |

How can environmental stability and degradation pathways be assessed?

Methodological Answer:

Adopt protocols from environmental chemistry studies :

Abiotic Degradation : Expose the compound to UV light, varying pH (3–10), and temperatures (25–60°C). Analyze degradation products via GC-MS.

Biotic Degradation : Use soil/water microcosms to assess microbial breakdown over 30 days.

QSAR Modeling : Predict environmental persistence using quantitative structure-activity relationship models (e.g., EPI Suite).

Q. Key Metrics :

- Half-life in water/soil.

- Bioaccumulation potential (log Kow).

What strategies are effective for isolating stereoisomers or regioisomers of this compound?

Methodological Answer:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns).

- Crystallization : Exploit differential solubility of isomers in solvent mixtures (e.g., hexane/ethyl acetate) .

- Dynamic Resolution : Employ enzymes (e.g., lipases) for kinetic resolution of racemic mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.